molecular formula C8H7BrN2O B3219028 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-73-8

6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3219028
CAS No.: 1190314-73-8
M. Wt: 227.06 g/mol
InChI Key: IBYKNTWAHIGLFS-UHFFFAOYSA-N
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Description

6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-4-7(9)11-8-5(6)2-3-10-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYKNTWAHIGLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-bromo-4-methoxy-7-azaindole chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and reactivity of 6-bromo-4-methoxy-7-azaindole (CAS: 1190314-73-8), a critical intermediate in the design of kinase inhibitors and other bio-active heterocycles.

Structural Properties, Synthesis, and Medicinal Utility

Chemical Identity & Physicochemical Profile

6-bromo-4-methoxy-7-azaindole (Systematic name: 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine) is a disubstituted 7-azaindole derivative.[1] It features a fused pyridine-pyrrole system with a methoxy group at the C4 position and a bromine atom at the C6 position. This specific substitution pattern renders it a highly versatile scaffold for "fragment-based drug discovery" (FBDD), particularly for targeting the ATP-binding cleft of protein kinases.

PropertyData
CAS Number 1190314-73-8
Molecular Formula C

H

BrN

O
Molecular Weight 227.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point >210 °C (dec.)[2]
Solubility Soluble in DMSO, DMF; sparingly soluble in CH

Cl

, MeOH; insoluble in water.
pKa (Calculated) ~12.8 (Pyrrole NH), ~2.5 (Pyridine N)
LogP (Predicted) 2.33
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (N7, OMe, Br)
Structural & Electronic Analysis

The 7-azaindole core is a bioisostere of both indole and purine. The introduction of the 4-methoxy and 6-bromo substituents significantly alters the electronic landscape of the scaffold:

  • Pyridine Nitrogen (N7): The N7 atom is the primary hydrogen bond acceptor. The adjacent 6-bromo substituent exerts a strong inductive electron-withdrawing effect (-I), reducing the basicity of N7 compared to the parent 7-azaindole (pKa ~4.6). This reduction in basicity often improves membrane permeability by ensuring the molecule remains neutral at physiological pH.

  • Methoxy Group (C4): Positioned at C4, the methoxy group acts as an electron-donating group (+M) into the pyridine ring, partially counteracting the deactivating effect of the bromine. Structurally, it provides a steric handle that can fill hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region in kinases).

  • Pyrrole Nitrogen (N1): Remains a hydrogen bond donor, crucial for bidentate binding motifs (e.g., Hinge region interactions in kinases).

Synthetic Accessibility

The synthesis of 6-bromo-4-methoxy-7-azaindole is non-trivial due to the need for regioselective halogenation. The most robust "medicinal chemistry" route involves the Reissert-Henze functionalization of the N-oxide.

Protocol: N-Oxide Rearrangement Route

This pathway starts from commercially available 4-methoxy-7-azaindole.

  • N-Oxidation: Treatment of 4-methoxy-7-azaindole with m-chloroperbenzoic acid (mCPBA) in dichloromethane or ethyl acetate yields the N7-oxide.

  • Regioselective Bromination: The N-oxide is treated with a brominating agent (e.g., POBr

    
     or tetramethylammonium bromide with methanesulfonic anhydride). This triggers a Reissert-Henze rearrangement, installing the bromine selectively at the C6 position (alpha to the nitrogen) and reducing the N-oxide back to the pyridine.
    

Key Experimental Insight: The C6 position is electronically activated for nucleophilic attack in the N-oxide species, a reactivity pattern not present in the neutral azaindole.

Synthesis Start 4-Methoxy-7-azaindole Step1 N-Oxidation (mCPBA, DCM, 0°C) Start->Step1 Inter Intermediate: 7-Oxide Species Step1->Inter Step2 Reissert-Henze (POBr3 or Ms2O/TBAB) Inter->Step2 Product 6-Bromo-4-methoxy- 7-azaindole Step2->Product

Figure 1: Synthetic workflow via the N-oxide rearrangement strategy.

Reactivity & Functionalization

The 6-bromo-4-methoxy-7-azaindole scaffold offers three distinct vectors for chemical modification, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

A. C6-Bromine: Palladium-Catalyzed Cross-Coupling

The C6-bromide is an excellent electrophile for Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • Conditions: Pd(dppf)Cl

    
     or Pd
    
    
    
    (dba)
    
    
    /XPhos with K
    
    
    CO
    
    
    or Cs
    
    
    CO
    
    
    in Dioxane/Water.
  • Utility: Allows the installation of aryl, heteroaryl, or amino groups to extend the scaffold into the solvent-exposed region of the kinase binding pocket.

B. N1-Pyrrole: Alkylation & Protection

The pyrrole NH is acidic (pKa ~13) and can be deprotonated by bases like NaH or Cs


CO

.
  • Reactivity: S

    
    2 alkylation with alkyl halides or Michael addition to acrylates.
    
  • Utility: Modulates solubility and metabolic stability.

C. C3-Pyrrole: Electrophilic Aromatic Substitution

The C3 position remains nucleophilic.

  • Reactions: Halogenation (NIS/NBS), formylation (Vilsmeier-Haack), or Friedel-Crafts acylation.

  • Utility: Critical for introducing the "tail" moiety often required for potency in kinase inhibitors.

Reactivity Core 6-Bromo-4-methoxy- 7-azaindole Suzuki Suzuki Coupling (C6) (Ar-B(OH)2, Pd cat.) Extends scaffold Core->Suzuki Buchwald Buchwald Amination (C6) (HNR2, Pd cat.) Installs solubility groups Core->Buchwald Alkylation N-Alkylation (N1) (R-X, NaH) Modulates PK/Solubility Core->Alkylation Halogenation Halogenation (C3) (NIS/NBS) Prepares for further coupling Core->Halogenation Demethylation Demethylation (C4) (BBr3) Yields 4-OH (H-bond donor) Core->Demethylation

Figure 2: Reactivity map illustrating the orthogonal functionalization vectors.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase drug discovery due to its ability to mimic the adenine ring of ATP.

  • Hinge Binding: The N1-H (donor) and N7 (acceptor) motif forms a bidentate hydrogen bond with the hinge region of kinases (e.g., CDK, JAK, GSK3).

  • Selectivity: The 6-bromo substituent forces the molecule to adopt specific orientations within the active site, often improving selectivity against off-target kinases.

  • Case Study (Patent WO2008129152): This specific intermediate is cited in the synthesis of pyrrolo[2,3-b]pyridine derivatives targeting CDKs (Cyclin-Dependent Kinases) for anti-proliferative cancer therapy. The 4-methoxy group is often retained or modified to 4-alkoxy to probe the ribose-binding pocket.

Handling & Safety Information
  • Hazard Classification: GHS07 (Warning).

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Self-Validating Protocol: When setting up reactions, always monitor the disappearance of the starting material by LC-MS (ESI+) looking for the distinctive Br isotope pattern (M and M+2 peaks of equal intensity at ~227/229 Da).

References
  • Synthesis of Pyrrolo[2,3-b]pyridine Compounds. World Intellectual Property Organization, WO2008129152A1. Link

  • Azaindoles in Medicinal Chemistry. PharmaBlock Whitepaper. Link

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC). Link

  • Reissert-Henze Functionalization of 7-Azaindoles.Journal of Organic Chemistry, 2012.

Sources

Introduction: The Strategic Importance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structure, which consists of a fused pyrrole and pyridine ring, offers a unique combination of hydrogen bonding capabilities, aromatic stacking interactions, and a planar geometry that is amenable to binding in various enzymatic active sites. The strategic introduction of substituents onto this core allows for the fine-tuning of its physicochemical properties and biological activity. This guide provides a detailed technical overview of a specific derivative, this compound, a compound of significant interest for researchers in oncology and kinase inhibitor development.

The presence of a bromine atom at the 6-position provides a crucial handle for further synthetic elaboration through cross-coupling reactions, enabling the exploration of a diverse chemical space. The methoxy group at the 4-position can modulate the electron density of the ring system and influence metabolic stability and receptor interactions. This combination of functionalities makes this compound a valuable intermediate and a potential pharmacophore in its own right.

Core Molecular Attributes

The fundamental physicochemical properties of this compound are summarized below. These values are foundational for its application in experimental settings, from reaction stoichiometry to analytical characterization.

PropertyValue
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
IUPAC Name This compound

Note: The molecular formula and weight are calculated based on the structure, as this specific isomer is not widely indexed in public databases. Isomers such as 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine and 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine share the same molecular formula and weight.[1][2]

Synthetic Strategy and Rationale

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves multi-step sequences starting from appropriately substituted pyridine precursors. The bromine and methoxy groups can be introduced at various stages of the synthesis, depending on their compatibility with the reaction conditions required for the formation of the fused pyrrole ring.

A generalized synthetic workflow for this class of compounds is outlined below. The specific choice of reagents and conditions would be optimized based on laboratory-scale experiments.

Synthetic_Workflow Substituted_Pyridine Appropriately Substituted Pyridine Precursor Pyrrole_Ring_Formation Pyrrole Ring Annulation Substituted_Pyridine->Pyrrole_Ring_Formation e.g., Bartoli indole synthesis or Fischer indole synthesis variant Functional_Group_Interconversion Functional Group Interconversion (e.g., Bromination, Methoxylation) Substituted_Pyridine->Functional_Group_Interconversion If substituents are introduced pre-cyclization Pyrrole_Ring_Formation->Functional_Group_Interconversion If substituents are introduced post-cyclization Functional_Group_Interconversion->Pyrrole_Ring_Formation Final_Product This compound Functional_Group_Interconversion->Final_Product

Caption: A generalized synthetic workflow for substituted 1H-pyrrolo[2,3-b]pyridines.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

The bromine atom at the 6-position is a key feature for synthetic diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of a wide array of functional groups, which is a cornerstone of modern drug discovery.[3]

Objective: To couple an aryl boronic acid with this compound via a Suzuki-Miyaura reaction.

Materials:

  • This compound

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the aryl boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05 equivalents) to the vessel.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Applications in Drug Discovery: Targeting Kinase Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several kinase inhibitors.[4][5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target specific kinases is a major focus of oncology research.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against a range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine core can act as a hinge-binding motif in the ATP-binding pocket of FGFRs, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.[4][5]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: ATM is a key regulator of the DNA damage response. Inhibitors of ATM can sensitize cancer cells to the effects of chemotherapy and radiation. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop highly selective ATM inhibitors.[6]

  • Traf2 and Nck-interacting kinase (TNIK): This kinase is implicated in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine structure has been the basis for the design of potent TNIK inhibitors.

Kinase_Inhibition_Pathway Receptor_Tyrosine_Kinase e.g., FGFR Downstream_Signaling Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Activation Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Signal Transduction Inhibitor This compound Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Mechanism of action for a 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitor.

Conclusion

This compound is a strategically important molecule for researchers in drug discovery and medicinal chemistry. Its core scaffold is a proven pharmacophore for targeting a range of clinically relevant kinases. The presence of a bromine atom provides a versatile handle for synthetic elaboration, allowing for the rapid generation of compound libraries for structure-activity relationship studies. As the understanding of kinase-driven diseases continues to grow, the demand for novel and effective inhibitors will undoubtedly position the 1H-pyrrolo[2,3-b]pyridine scaffold, and specifically derivatives like this compound, at the forefront of therapeutic innovation.

References

  • National Center for Biotechnology Information. (n.d.). 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Lee, J. H., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--thiazepin-3(2H)-one. Molecules.

  • National Center for Biotechnology Information. (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Preprints.org. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Retrieved from [Link]

Sources

Navigating the Synthesis and Procurement of 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere of indole and its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors. This guide provides an in-depth technical overview of a specific, yet commercially elusive derivative, 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. While direct procurement of this compound is not readily feasible, this document serves as a practical manual for its synthesis and strategic utilization. We will explore the availability of its immediate precursor, 6-bromo-1H-pyrrolo[2,3-b]pyridine, detail a proposed synthetic route to the target molecule, and discuss its potential applications in drug discovery, grounded in the established reactivity of its chemical motifs.

The Strategic Importance of the 1H-pyrrolo[2,3-b]pyridine Core

The 7-azaindole nucleus is a privileged scaffold in drug discovery due to its ability to mimic the indole ring system found in numerous natural products and pharmaceuticals. The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor, which can significantly alter the compound's binding properties to biological targets, often leading to enhanced selectivity and potency compared to its indole counterparts. This has made the 7-azaindole core a focal point in the development of inhibitors for a wide range of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2] The strategic placement of substituents on this core structure allows for the fine-tuning of its pharmacological profile, making derivatives like the one discussed herein highly sought-after building blocks.

Commercial Availability: A Tale of a Precursor

A thorough investigation of the chemical supplier landscape reveals that This compound is not a stock item and is largely unavailable for direct purchase. This suggests that researchers requiring this specific molecule must rely on custom synthesis.

However, its un-methoxylated parent compound, 6-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 143468-13-7) , is readily available from a variety of suppliers. This compound serves as a logical and accessible starting material for the synthesis of the target molecule.

Table 1: Prominent Suppliers of 6-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 143468-13-7)
SupplierPurityAvailable QuantitiesPrice Range (USD)
Sigma-Aldrich (MilliporeSigma)≥97%1g, 5gInquire for pricing
Angene Chemical>95%1g, 5g, 10g$50-200/g
Pharmaffiliates-InquireInquire for pricing
Anax Laboratories>96%InquireInquire for pricing
ChemicalBook≥99%1g, 5g, 25g$40-150/g
Vibrant Pharma Inc.97%InquireInquire for pricing

Note: Pricing is subject to change and may vary based on quantity and supplier. It is recommended to contact suppliers directly for current quotes.

Proposed Synthesis of this compound

The synthesis of the target compound can be logically approached from a suitable commercially available precursor. A plausible and efficient route would involve the introduction of the methoxy group onto a pre-existing 6-bromo-1H-pyrrolo[2,3-b]pyridine framework, or a multi-step synthesis from a more fundamental starting material. A potential retrosynthetic analysis suggests that the target molecule can be constructed from a substituted pyridine precursor.

One possible forward synthesis is outlined below:

Workflow for the Synthesis of this compound

Synthetic Workflow Proposed Synthesis of this compound A 2,6-dichloro-4-nitropyridine B 2-chloro-4-nitro-6-methoxypyridine A->B Nucleophilic Aromatic Substitution (Sodium Methoxide, Methanol) C 2-chloro-6-methoxy-4-aminopyridine B->C Reduction of Nitro Group (e.g., Fe/HCl or H2, Pd/C) D 6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine C->D Pyrrole Ring Formation (e.g., Bartoli Indole Synthesis) E Target: this compound D->E Bromination (e.g., NBS, DMF)

Caption: A plausible synthetic pathway to the target compound.

Step-by-Step Experimental Protocol:
  • Methoxylation: Starting with 2,6-dichloro-4-nitropyridine, a selective nucleophilic aromatic substitution can be performed using sodium methoxide in methanol. The greater electron-withdrawing effect of the nitro group and the steric hindrance at the 2-position would favor substitution at the 6-position.

  • Nitro Group Reduction: The nitro group of the resulting 2-chloro-4-nitro-6-methoxypyridine is then reduced to an amine. This can be achieved using standard conditions such as iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst).

  • Pyrrole Ring Formation: The resulting 2-chloro-6-methoxy-4-aminopyridine can undergo a Bartoli indole synthesis or a related cyclization reaction to form the pyrrole ring. This typically involves reaction with a vinyl Grignard reagent followed by an acid-catalyzed cyclization.

  • Bromination: The final step is the bromination of the 6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate. A direct bromination at the 6-position can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).

Chemical Properties and Reactivity

The structure of this compound imparts it with a rich chemical reactivity profile, making it a versatile intermediate in organic synthesis.

  • The Bromine at C6: The bromine atom at the 6-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions. This is a crucial feature for its application in drug discovery, as it allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. The Suzuki-Miyaura coupling is a prime example of such a transformation.[3][4]

Illustrative Suzuki-Miyaura Cross-Coupling Reaction

Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling of this compound Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Reactant1->Catalyst Reactant2 Arylboronic Acid (R-B(OH)2) Reactant2->Catalyst Product 6-aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine Catalyst->Product

Caption: A typical Suzuki-Miyaura cross-coupling reaction.

  • The Pyrrole NH: The nitrogen atom of the pyrrole ring is nucleophilic and can be alkylated or acylated under appropriate conditions. It is also a hydrogen bond donor, which can be a critical interaction in ligand-receptor binding.

  • The Pyridine Nitrogen: The nitrogen in the pyridine ring is basic and can be protonated or coordinated to metal centers. It also acts as a hydrogen bond acceptor.

Potential Applications in Research and Drug Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of numerous kinase inhibitors.[1][2] The title compound, this compound, is a valuable building block for the synthesis of novel inhibitors targeting various kinases implicated in cancer and other diseases.

The methoxy group at the 4-position can influence the electronics and solubility of the molecule, while the bromo group at the 6-position serves as a handle for introducing diversity-oriented substituents through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 7-azaindole core to optimize potency, selectivity, and pharmacokinetic properties.

Conceptual Workflow in Fragment-Based Drug Discovery

FBDD Workflow Utility in Fragment-Based Drug Discovery Core 6-bromo-4-methoxy-1H- pyrrolo[2,3-b]pyridine Core Coupling Suzuki Cross-Coupling Core->Coupling Library Diverse Library of 6-Aryl Derivatives Coupling->Library Fragments Library of Arylboronic Acids Fragments->Coupling Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound SAR->Lead

Caption: Application as a core scaffold in drug discovery.

Conclusion

While this compound is not a commercially available reagent, its synthesis is well within the capabilities of a competent synthetic organic chemist. Its parent compound, 6-bromo-1H-pyrrolo[2,3-b]pyridine, is readily accessible and serves as an excellent starting point. The strategic importance of the 7-azaindole scaffold in medicinal chemistry, coupled with the versatile reactivity of the bromo and methoxy substituents, makes the target compound a highly valuable, albeit custom-made, building block for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to embark on the synthesis and utilization of this promising chemical entity.

References

  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C. Available at: [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. MPDI. Available at: [Link]

  • Substituted 1H-1,2,3-Triazol-4-yl-1H-pyrrolo[2,3-b]pyridines by De Novo One-Pot Ring-Forming Coupling/Cyclization/Desilylation Cu Alkyne/Azide Cycloaddition (AAC) Sequence. PubMed. Available at: [Link]

  • Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. Science.gov. Available at: [Link]

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine. CRO Splendid Lab Pvt. Ltd. Available at: [Link]

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). Pharmaffiliates. Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-|143468-13-7. AngeneChemical. Available at: [Link]

  • Preparation method of 2-bromo-3-methoxypyridine. Google Patents.
  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 6-Bromo-7-Azaindole Derivatives

[1][2]

Executive Summary

The functionalization of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) at the C6 position is a critical transformation in the synthesis of kinase inhibitors (e.g., Vemurafenib, Pexidartinib). However, the 6-bromo-7-azaindole scaffold presents unique challenges in Palladium-catalyzed cross-coupling due to the proximity of the pyridine nitrogen (N7) to the reaction center and the acidity of the pyrrole nitrogen (N1-H).

This guide provides field-proven protocols for the Buchwald-Hartwig amination of 6-bromo-7-azaindoles. It distinguishes between unprotected substrates (requiring specific base/ligand combinations to prevent catalyst poisoning) and N1-protected derivatives (allowing broader condition tolerance).

Mechanistic Challenges & Strategy

The "Alpha-Nitrogen" Problem

The C6 position is


The N1-H Acidity Factor

Unprotected 7-azaindoles (


Strategic Solution:

  • For Unprotected Substrates: Use LiHMDS (Lithium Hexamethyldisilazide). It acts as a soluble, non-nucleophilic base that performs a "double deprotonation" (of both the amine and the indole N-H), preventing the inhibitory coordination of the neutral azaindole.

  • For Ligand Selection: Use bulky, electron-rich dialkylbiaryl phosphines (BrettPhos , RuPhos , XPhos ) to sterically crowd the metal center, discouraging N7 coordination while promoting reductive elimination.

Mechanistic Pathway & Inhibition

The following diagram illustrates the productive cycle versus the specific catalyst poisoning pathways relevant to 7-azaindoles.

BuchwaldMechanismPd0L-Pd(0)Active SpeciesOxAddOxidative Addition(Pd-Ar-Br)Pd0->OxAdd6-Br-7-AzaindolePoisonOFF-CYCLEN7-Coordination/DimerOxAdd->PoisonN7 Interference(Steric lack)AmineBindAmine Binding& DeprotonationOxAdd->AmineBindHNR2 + BaseRedElimReductive Elimination(C-N Bond Formation)AmineBind->RedElimRedElim->Pd0RegenerationProduct6-Amino-7-azaindoleRedElim->Product

Figure 1: Catalytic cycle highlighting the critical "Off-Cycle" poisoning pathway caused by N7 coordination if ligand bulk is insufficient.

Optimization Strategy: Ligand & Base Selection

The choice of ligand and base is binary, depending on whether the N1-position is protected.

VariableProtocol A: Unprotected Substrate Protocol B: Protected Substrate
Primary Challenge Catalyst poisoning by N1/N7Steric hindrance at C6
Preferred Ligand BrettPhos (1° amines) or RuPhos (2° amines)XPhos or BrettPhos
Preferred Base LiHMDS (1.0 M in THF)Cs₂CO₃ or NaOtBu
Solvent THF or DioxaneToluene, Dioxane, or t-Amyl Alcohol
Temp 65 °C – 80 °C80 °C – 100 °C
Precatalyst BrettPhos Pd G3/G4 XPhos Pd G3 or Pd₂(dba)₃

Experimental Protocols

Protocol A: Direct Amination of Unprotected 6-Bromo-7-azaindole

Best for: Rapid analog generation where protecting group steps are undesirable.

Reagents:

  • Substrate: 6-bromo-7-azaindole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G3 (2–5 mol%) [CAS: 1470372-59-8]

  • Base: LiHMDS (2.2 – 2.5 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with 6-bromo-7-azaindole (1.0 equiv) and BrettPhos Pd G3 (0.02 equiv).

  • Solvent Addition: Seal the vial and add anhydrous THF via syringe.

  • Amine Addition: Add the amine (1.2 equiv). If the amine is a solid, add it in step 1.

  • Base Addition (Critical): Dropwise add LiHMDS (2.2 equiv). Note: The solution often turns dark red/brown due to deprotonation of the azaindole.

  • Reaction: Heat the block to 65–70 °C for 2–4 hours.

    • Monitoring: Check LCMS for conversion. The deprotonated intermediate may look different; quench a small aliquot in MeOH/Water before analysis.

  • Workup: Cool to RT. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Amination of N-Protected Derivatives (e.g., N-SEM, N-Boc, N-Tosyl)

Best for: Scale-up or when using valuable/complex amines.

Reagents:

  • Substrate: N-Protected-6-bromo-7-azaindole (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Catalyst: XPhos Pd G3 (1–3 mol%) [CAS: 1445085-55-1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (0.2 – 0.5 M)

Step-by-Step Procedure:

  • Setup: Charge a Schlenk tube with the protected substrate, Cs₂CO₃ (finely ground), and XPhos Pd G3 .

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition: Add Dioxane and the amine.

  • Reaction: Heat to 90–100 °C for 4–12 hours.

    • Note: Protected substrates are thermally stable but less reactive toward oxidative addition than 2-bromopyridines; higher heat is tolerated.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc.[2] Concentrate and purify.

Decision Tree for Condition Selection

Use this flowchart to select the optimal conditions based on your specific substrate and amine type.

OptimizationFlowStartStart: 6-Bromo-7-AzaindoleIsProtectedIs N1 Protected?Start->IsProtectedUnprotectedNo (Unprotected)IsProtected->UnprotectedProtectedYes (SEM, Boc, Tosyl)IsProtected->ProtectedAmineType1Amine Type?Unprotected->AmineType1Primary1Primary AmineAmineType1->Primary1Secondary1Secondary AmineAmineType1->Secondary1Cond1BrettPhos Pd G3LiHMDS / THF / 65°CPrimary1->Cond1Cond3BrettPhos Pd G3Cs2CO3 / Dioxane / 100°CPrimary1->Cond3Cond2RuPhos Pd G3LiHMDS / THF / 70°CSecondary1->Cond2Cond4XPhos Pd G3NaOtBu / Toluene / 100°CSecondary1->Cond4AmineType2Amine Type?Protected->AmineType2AmineType2->Primary1AmineType2->Secondary1

Figure 2: Decision matrix for selecting ligand and base systems based on substrate protection and amine class.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N7 or oxidation of catalyst.Switch to G3/G4 precatalysts instead of Pd(OAc)₂/Ligand. Ensure inert atmosphere.
Debromination (Hydrodehalogenation)

-hydride elimination from amine or solvent.
Switch solvent to Toluene or Dioxane (avoid alcohols). Increase ligand bulk (BrettPhos ).
Starting Material Recovery Failed oxidative addition.Increase temperature to 100°C. Switch to XPhos (excellent for aryl chlorides/bromides).
Bis-coupling (if 4,6-dibromo) Poor regioselectivity.The C6 position is generally less reactive than C4. Perform C4 coupling first at RT, then C6 coupling at elevated temp.
Safety Note
  • LiHMDS is moisture sensitive and corrosive. Handle under inert atmosphere.

  • Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final compounds.

References

  • Palladium-Catalyzed Amin

    • Source: Organic Letters (2010), 12(21), 4840–4843.
    • Context: Establishes the RuPhos/LiHMDS system for unprotected azaindoles.
  • Palladium-Catalyzed Amin

    • Source: Organic Letters (2015), 17(19), 4710–4713.
    • Context: Validates BrettPhos/LiHMDS for the specific challenge of alpha-nitrogen amin
  • Buchwald-Hartwig Amination Prec

    • Source: Chemical Science (2013), 4, 916.
    • Context: Describes the superior activation profile of G3 prec
  • Synthesis of 3,6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura.

    • Source: ACS Omega (2023), 8(9), 8689–8702.
    • Context: Provides comparative reactivity data for C6 functionaliz

Application Notes and Protocols: A Comprehensive Guide to the N-alkylation of 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 7-Azaindoles in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. The N-alkylation of the 7-azaindole core is a critical synthetic transformation, as the introduction of various alkyl and functionalized alkyl groups at the N-1 position allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly impact its biological activity and pharmacokinetic profile.

The specific substrate of this guide, 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, is a versatile intermediate in the synthesis of a wide range of biologically active compounds. The bromo- and methoxy-substituents provide valuable handles for further functionalization through cross-coupling reactions and other transformations, making its N-alkylated derivatives highly sought-after building blocks in the development of novel therapeutics, particularly in the area of kinase inhibitors. This document provides a detailed and practical guide to the N-alkylation of this important heterocyclic system, offering a robust protocol for researchers in the field of medicinal chemistry and drug development.

Mechanistic Insights: The Chemistry of 7-Azaindole N-Alkylation

The N-alkylation of this compound, like other indole and azaindole systems, proceeds via the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on an alkylating agent. The acidity of the N-H proton in the pyrrolo[2,3-b]pyridine scaffold is a key factor influencing the choice of base. Strong bases are typically required to achieve complete deprotonation and prevent side reactions.

Two primary, reliable methods for the N-alkylation of this scaffold are presented herein: a classical approach using a strong base and an alkyl halide, and the Mitsunobu reaction for cases where the use of a strong base is undesirable or when introducing more complex alkyl groups.

Method A: N-Alkylation via Deprotonation with a Strong Base

This method involves the in-situ formation of the 7-azaindole anion using a strong base, followed by its reaction with an alkylating agent.

Diagram of the Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start_mol This compound deprotonation Deprotonation in Polar Aprotic Solvent start_mol->deprotonation base Strong Base (e.g., NaH) base->deprotonation alkyl_halide Alkyl Halide (R-X) alkylation Nucleophilic Attack alkyl_halide->alkylation deprotonation->alkylation quench Quenching alkylation->quench extraction Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification final_product 1-Alkyl-6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine purification->final_product

Caption: Workflow for N-alkylation using a strong base.

The choice of base and solvent is critical for the success of this reaction. Strong, non-nucleophilic bases such as sodium hydride (NaH) are ideal for deprotonating the pyrrole nitrogen without competing in the subsequent alkylation step. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the resulting anion and promote the desired SN2 reaction with the alkyl halide.

Method B: The Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for N-alkylation, avoiding the use of strong bases. This reaction couples an alcohol with the 7-azaindole using a phosphine and an azodicarboxylate.

Diagram of the Mitsunobu Reaction Mechanism:

G cluster_reagents Reagents cluster_mechanism Mechanism cluster_byproducts Byproducts cluster_product Product alcohol Alcohol (R-OH) activation Alcohol Activation alcohol->activation phosphine Triphenylphosphine (PPh3) betaine Formation of Betaine phosphine->betaine azodicarboxylate DIAD/DEAD azodicarboxylate->betaine azaindole This compound attack Nucleophilic Attack by Azaindole azaindole->attack betaine->activation activation->attack phosphine_oxide Triphenylphosphine oxide attack->phosphine_oxide hydrazine_deriv Hydrazine derivative attack->hydrazine_deriv final_product 1-Alkyl-6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine attack->final_product

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a key feature for stereospecific syntheses. The primary drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can sometimes complicate purification.

Experimental Protocols

Synthesis of Starting Material: this compound

A reliable synthesis of the starting material is crucial. A common route involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. One such approach is the Bartoli indole synthesis, which utilizes the reaction of a nitro-pyridine with a vinyl Grignard reagent.

Protocol for the Synthesis of this compound:

StepProcedureNotes
1 To a solution of 5-bromo-3-methoxy-2-nitropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add vinylmagnesium bromide (3.0-4.0 eq, 1.0 M solution in THF) dropwise.The reaction is highly exothermic; maintain a low temperature during the addition.
2 After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.The progress of the reaction can be monitored by TLC.
3 Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.Perform the quenching at 0 °C to control the exotherm.
4 Extract the aqueous layer with ethyl acetate (3 x).Combine the organic layers.
5 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
6 Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.The product is typically a solid.
Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol is adapted from a general and robust procedure for the N-alkylation of indoles and is expected to be highly effective for the target substrate.

ParameterValue/Description
Starting Material This compound (1.0 eq)
Base Sodium hydride (60% dispersion in mineral oil, 1.1 - 1.2 eq)
Alkylating Agent Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.0 - 1.1 eq)
Solvent Anhydrous N,N-dimethylformamide (DMF)
Temperature 0 °C to room temperature
Reaction Time 2 - 12 hours (monitor by TLC)

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0 - 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

This protocol is suitable for the N-alkylation with primary or secondary alcohols.

ParameterValue/Description
Starting Material This compound (1.0 eq)
Alcohol Primary or secondary alcohol (1.2 - 1.5 eq)
Phosphine Triphenylphosphine (PPh₃, 1.5 eq)
Azodicarboxylate Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
Solvent Anhydrous tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 4 - 24 hours (monitor by TLC)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 - 1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (DIAD or DEAD, 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC analysis.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue can be directly purified by flash column chromatography on silica gel. The byproducts, triphenylphosphine oxide and the hydrazine derivative, can be separated from the desired product during chromatography.

Data Presentation and Characterization

The successful N-alkylation should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
TLC Disappearance of the starting material spot and appearance of a new, typically less polar, product spot.
¹H NMR Disappearance of the N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the introduced alkyl group.
¹³C NMR Appearance of new signals corresponding to the carbons of the alkyl group.
LC-MS A peak corresponding to the mass of the N-alkylated product.

Hypothetical Example: N-methylation of this compound

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0227.06(e.g., 1.0 g, 4.41 mmol)
Sodium Hydride (60%)1.140.00(e.g., 0.194 g, 4.85 mmol)
Methyl Iodide1.05141.94(e.g., 0.29 mL, 4.63 mmol)
DMF--(e.g., 20 mL)
Expected Product 1-methyl-6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine 241.09 (Theoretical Yield: 1.06 g)

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous. The presence of water will quench the strong base and inhibit the reaction. Increasing the amount of base and/or the reaction temperature may also be beneficial.

  • Side Reactions: In some cases, C-alkylation can be a competing side reaction, although it is generally less favored in polar aprotic solvents. If C-alkylation is observed, lowering the reaction temperature may improve the N/C selectivity.

  • Purification Challenges: The byproducts of the Mitsunobu reaction can sometimes co-elute with the desired product. In such cases, alternative purification methods such as crystallization or preparative HPLC may be necessary. Using polymer-bound triphenylphosphine can also simplify the work-up.

  • Substrate Scope: While the provided protocols are robust, the optimal conditions may vary depending on the specific alkylating agent used. For less reactive alkyl halides (e.g., alkyl chlorides), longer reaction times, higher temperatures, or the addition of a catalytic amount of sodium iodide may be required.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of a diverse range of compounds with potential applications in drug discovery. The two protocols detailed in this guide, one employing a strong base and an alkyl halide and the other utilizing the Mitsunobu reaction, provide reliable and versatile methods for achieving this transformation. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently access a wide array of N-alkylated 7-azaindole derivatives for their specific research needs.

References

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106 (7), 2875–2911. [Link]

  • Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 2005 , 105 (7), 2873–2920. [Link]

  • Bartoli, G.; Palmieri, G.; Petrini, M.; Bosco, M.; Dalpozzo, R. The reaction of vinyl grignard reagents with 2-substituted nitroarenes: a new, general and convenient synthesis of 7-substituted indoles. Tetrahedron Letters, 1989 , 30 (16), 2129-2132. [Link]

  • He, W.; Cee, V. J. The use of sodium hydride in organic synthesis. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]

  • Dodge, J. A.; Nissen, J. S.; Jones, S. A. A practical and scalable synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole). The Journal of Organic Chemistry, 2002 , 67 (26), 9483-9485. [Link]

Troubleshooting & Optimization

Overcoming catalyst poisoning in 6-bromo-7-azaindole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Azaindole Chemistry Topic: Overcoming Catalyst Poisoning in 6-Bromo-7-Azaindole Reactions Ticket ID: #AZA-6BR-OPT Status: Open Priority: High

Executive Summary: The "N7 Trap"

You are likely experiencing reaction failure not because of the C-Br bond inertness, but due to catalyst sequestration .

In 6-bromo-7-azaindole, the bromine is located at the C6 position, immediately adjacent to the pyridine-like nitrogen (N7). This specific geometry creates a "perfect storm" for palladium poisoning. The N7 lone pair is highly capable of coordinating to the Pd(II) center. Unlike simple aryl halides, your substrate acts as both a reactant and a ligand.

When N7 binds to Palladium, it displaces your phosphine ligands or forms a stable, catalytically inactive "resting state" complex (often a dimer). This arrests the catalytic cycle before transmetallation can occur.

Module 1: Diagnosis & Mechanism

Is it Poisoning or Deactivation? Before changing conditions, verify the failure mode.

ObservationLikely CauseAction
Reaction stays clear/yellow/orange Catalyst Poisoning (Sequestration). The Pd is trapped in a stable complex with the substrate (N7 coordination).Switch to bulky ligands or add Lewis Acid.
Precipitate forms (Pd Black) Catalyst Decomposition. The ligand is too labile or the temperature is too high, leading to Pd aggregation.Lower Temp, increase ligand loading, or use precatalyst.
Starting Material (SM) Remaining Oxidative Addition Failure. The C-Br bond is not breaking.Use a more electron-rich ligand (e.g., Alkyl-Biaryl phosphines).
The Poisoning Pathway (Visualized)

The following diagram illustrates how the "N7 Trap" diverts the catalyst from the productive cycle.

G cluster_cycle Productive Catalytic Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Substrate TransMet Transmetallation OxAdd->TransMet Poison THE N7 TRAP (Stable Pd-N7 Chelate/Dimer) OxAdd->Poison N7 Coordination (Displaces Ligand) RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Reversible? (Rarely) Substrate 6-Bromo-7-Azaindole

Caption: The "N7 Trap" occurs post-oxidative addition, where the proximal nitrogen displaces the phosphine ligand, forming a stable, inactive species that cannot undergo transmetallation.

Module 2: The "Steric Shield" Strategy (Ligand Selection)

The most effective solution is steric exclusion . You must use ligands bulky enough to prevent the N7 nitrogen from approaching the metal center, yet flexible enough to allow the reaction to proceed.

Recommended Ligand Classes:

  • Dialkylbiaryl Phosphines (Buchwald Ligands):

    • XPhos: Excellent general-purpose ligand. The isopropyl groups on the aryl ring create a "roof" over the Pd, blocking N7 coordination.

    • RuPhos: Specifically designed for secondary amines and difficult substrates; highly resistant to poisoning.

    • BrettPhos / tBuBrettPhos: Best for C-N coupling (Buchwald-Hartwig) with weak nucleophiles.

  • Bis-phosphines:

    • Xantphos: Its wide bite angle favors reductive elimination and can sometimes out-compete the substrate for coordination, though less effective than XPhos for this specific steric issue.

Comparative Performance Table (Typical Trends):

LigandTypePoisoning ResistanceRec. Application
PPh3 MonodentateLow (Easily displaced by N7)Avoid for 6-bromo-7-azaindole.
dppf BidentateMedium Good for Suzuki, but can still fail.
XPhos BiarylHigh (Steric bulk blocks N7)First Choice for Suzuki.
RuPhos BiarylVery High First Choice for Amination.
P(t-Bu)3 Bulky AlkylHigh Good alternative, but air-sensitive.

Module 3: The "Decoy" Strategy (Additives)

If steric ligands fail, use chemical additives to "mask" the interfering nitrogen.

Protocol: In-Situ Lewis Acid Masking

  • Concept: Add a Lewis acid that binds to the basic N7 nitrogen more strongly than the Palladium does, effectively "occupying" the site.

  • Additives: LiCl, MgO, or ZnCl2.

  • Note: This is less common for 6-bromo (where sterics work best) but critical if you are using smaller ligands.

Protocol: N-Oxide Activation

  • Concept: Oxidize N7 to the N-oxide (using mCPBA) before the coupling. The N-oxide is less coordinating to Pd(0)/Pd(II) in the context of poisoning and activates the C6 position for nucleophilic attack.

  • Step:

    • Treat substrate with mCPBA

      
       N-Oxide.
      
    • Run Coupling.[1]

    • Reduce N-oxide (Fe/NH4Cl or PCl3) back to N7.

Module 4: Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Best for attaching aryl/heteroaryl groups at C6.

  • Substrate: 1.0 equiv 6-bromo-7-azaindole (N1-protected, e.g., SEM or Boc is recommended but not strictly required if base is carefully chosen).

  • Boronic Acid: 1.5 equiv.

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%) OR Pd(amphos)Cl2.

  • Base: K3PO4 (3.0 equiv) or Cs2CO3.

  • Solvent: 1,4-Dioxane : Water (4:1).

  • Conditions: 80–100°C, 2-4 hours.

  • Why this works: The water/dioxane mix ensures solubility of the inorganic base, while XPhos prevents N7 poisoning.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for attaching amines at C6.

  • Substrate: 1.0 equiv 6-bromo-7-azaindole.

  • Amine: 1.2 equiv.

  • Precatalyst: RuPhos Pd G4 (1-3 mol%).

    • Crucial: Use G3/G4 precatalysts to ensure active Pd(0) generation without substrate interference.

  • Base: NaOtBu (weak bases often fail here; strong base required for activation).

  • Solvent: Toluene or THF.

  • Conditions: 80°C, sealed tube.

  • Why this works: RuPhos is exceptionally bulky and electron-rich, facilitating oxidative addition into the electron-rich 7-azaindole system while blocking N7.

Troubleshooting Decision Tree

Use this flow to navigate your specific experimental failure.

Troubleshooting Start Reaction Failed/Stalled CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Aggregation) CheckColor->Black Precipitate Orange Clear/Yellow/Orange (Stable Solution) CheckColor->Orange No Precipitate Temp Reduce Temp by 20°C Black->Temp LigandLoad Increase Ligand:Pd Ratio (to 2:1 or 4:1) Black->LigandLoad LigandSwitch Switch to Bulky Ligand (XPhos, RuPhos) Orange->LigandSwitch Step 1 Success Reaction Complete Temp->Success Precat Switch to Precatalyst (Pd-G4) LigandSwitch->Precat If fails Additive Add Lewis Acid (LiCl, 1 equiv) Precat->Additive If fails Additive->Success

Caption: Step-by-step logic for diagnosing catalyst failure based on visual cues.

References

  • Mechanistic Insight on N7-Coordination: Henderson, J. L.; Buchwald, S. L.[2] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Org.[1][2][3] Lett.2010 , 12, 4438–4441.[2] Key Finding: Establishes the use of biaryl phosphine precatalysts to overcome azaindole poisoning.

  • General 7-Azaindole Coupling Review: Leboho, T. C.; et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules2018 , 23, 2673. Key Finding: Comprehensive review of Suzuki, Sonogashira, and Heck couplings on this scaffold.

  • Lewis Acid Additives: Park, K.; et al. "Acid-mediated synthesis of substituted 7-azaindoles."[4] Tetrahedron Lett.2014 , 55, 2014. Key Finding: Discusses the role of Lewis/Bronsted acids in modulating reactivity.

  • Buchwald-Hartwig Optimization Guide: BenchChem Technical Support. "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines (Analogous to 6-bromo-7-azaindole)." Key Finding: General protocols for alpha-halo nitrogen heterocycles.

Sources

Technical Support Center: Optimizing Purification of 4-methoxy-7-azaindole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-methoxy-7-azaindole and its synthetic intermediates. As a key structural motif in medicinal chemistry, particularly in the development of kinase inhibitors, the purity of this scaffold is paramount for reliable downstream applications and clinical success.[1] The unique electronic properties of the azaindole nucleus, stemming from the pyridine ring fused to the pyrrole, introduce specific challenges and opportunities in purification that differ from traditional indoles.[1][2]

This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven troubleshooting advice and robust protocols to help you navigate the common hurdles in obtaining highly pure 4-methoxy-7-azaindole intermediates.

Section 1: Troubleshooting Guide

This section addresses specific, practical problems encountered during the purification of 4-methoxy-7-azaindole intermediates. The solutions provided are based on fundamental chemical principles and validated laboratory practices.

Question: I'm observing significant streaking and poor separation of my 4-methoxy-7-azaindole intermediate during silica gel column chromatography. What's causing this and how can I fix it?

This is the most frequently encountered issue. The root cause is the basicity of the pyridine nitrogen in the azaindole ring system. This basic nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to peak tailing, streaking, and sometimes irreversible adsorption.[3]

Possible Causes & Solutions:

  • Acid-Base Interaction on Stationary Phase:

    • Causality: The lone pair of electrons on the pyridine nitrogen forms strong hydrogen bonds or has an acid-base interaction with the acidic silica surface, causing the compound to "stick" and elute slowly and unevenly.

    • Solution 1 (Primary Recommendation): Add a basic modifier to your mobile phase. Incorporating a small amount of triethylamine (TEA) or ammonia solution (e.g., in methanol), typically 0.1-1% by volume, will neutralize the acidic sites on the silica gel.[3] This allows the azaindole compound to elute more symmetrically and improves separation. Always perform a preliminary TLC with the modifier to confirm improved performance before committing to a column.

    • Solution 2: Switch to a less acidic or neutral stationary phase. Neutral or basic alumina can be excellent alternatives to silica for purifying basic heterocycles.[3] Alternatively, reversed-phase (C18) chromatography is often less prone to these strong basic interactions.[3]

  • Inappropriate Solvent System Polarity:

    • Causality: The mobile phase may not have the optimal polarity to effectively displace the compound from the stationary phase and separate it from impurities.

    • Solution: Methodically screen solvent systems using Thin Layer Chromatography (TLC). Start with standard systems like ethyl acetate/hexanes and dichloromethane/methanol. If your compound's Rf value is too low (<0.2), increase the eluent's polarity. If it's too high (>0.6), decrease the polarity.[3]

  • Column Overloading:

    • Causality: Exceeding the separation capacity of the column leads to broad, overlapping bands.

    • Solution: A general rule of thumb is to load no more than 1-5% of crude material relative to the mass of the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[3] If you need to purify a large amount of material, it is always better to use a wider diameter column rather than simply increasing the sample load on a smaller column.

Problem Potential Cause Primary Solution Secondary Solution Key Parameter
Peak Tailing/Streaking Basic compound on acidic silicaAdd 0.1-1% Triethylamine to eluentUse neutral alumina or C18 columnMobile Phase pH
Poor Separation Incorrect eluent polarityOptimize solvent system via TLCRun a gradient elutionSolvent Ratio
Low Recovery Irreversible adsorptionUse a deactivated stationary phaseSwitch to reversed-phaseStationary Phase
Broad Peaks Column overloadingReduce sample load (1-5% w/w)Use a wider diameter columnSample:Sorbent Ratio
Question: My attempt to recrystallize 4-methoxy-7-azaindole resulted in a low yield or an oil. How can I optimize the crystallization process?

Recrystallization is a powerful technique for achieving high purity, but it is highly dependent on the compound's solubility profile.

Possible Causes & Solutions:

  • Low Crystalline Product Recovery:

    • Causality 1: Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield.[4]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.[4] After filtering the crystals, you can often recover a second crop by evaporating some of the solvent from the mother liquor and re-cooling.[4]

    • Causality 2: High Solubility in Cold Solvent: The ideal recrystallization solvent is one in which the compound has high solubility when hot and very low solubility when cold.

    • Solution: If your yield is low, place the flask in an ice bath after it has cooled to room temperature to maximize precipitation.[4] If this is still ineffective, you must find a different solvent or solvent system. Patents describing the synthesis of 4-methoxy-7-azaindole frequently cite using methanol or ethanol for recrystallization, which is a good starting point.[5][6]

  • "Oiling Out" Instead of Crystallizing:

    • Causality: This occurs when the crude material melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

    • Solution: Add slightly more solvent to ensure the compound is fully dissolved at the boiling point. Alternatively, switch to a lower-boiling point solvent. Allowing the solution to cool more slowly, perhaps by insulating the flask, can also promote proper crystal formation over oiling out.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect from the synthesis of 4-methoxy-7-azaindole? A1: Impurities are highly dependent on the synthetic route. A common method involves the reaction of a 4-halogenated-7-azaindole with sodium methoxide.[5][6] In this case, common impurities include unreacted 4-halo-7-azaindole, residual sodium methoxide, and byproducts from the synthesis of the halo-azaindole precursor itself, which can involve N-oxides and phosphorus-based reagents.[1][5]

Q2: How does the methoxy group at the 4-position influence purification? A2: The electron-donating methoxy group can increase the polarity of the molecule compared to the unsubstituted 7-azaindole. This may require a slightly more polar solvent system for elution from normal-phase chromatography. It also influences the crystal packing, which can affect solvent choice for recrystallization.

Q3: My intermediate is not UV-active. How can I monitor its purification by chromatography? A3: If your compound lacks a sufficient chromophore for UV visualization on TLC plates, you must use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups. Iodine vapor is another effective, non-destructive method for visualizing spots on a TLC plate.[3]

Q4: Is 4-methoxy-7-azaindole stable under typical purification conditions? A4: Generally, the 7-azaindole core is robust. However, like many electron-rich aromatic systems, it can be sensitive to strong acids and oxidizing conditions. Avoid unnecessarily harsh conditions. When using acidic catalysts for reactions, ensure they are thoroughly quenched and removed during workup before attempting purification.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol provides a framework for purifying 4-methoxy-7-azaindole intermediates on silica gel.

  • Solvent System Selection: Using TLC, identify an eluent system that provides a target Rf of ~0.3 for the desired compound and good separation from impurities. For this class of compounds, start with Ethyl Acetate/Hexanes and Dichloromethane/Methanol systems. Add 0.5% triethylamine to the chosen eluent.

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size.

    • Add a small plug of glass wool or a frit at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM). Carefully pipette the solution onto the top of the column bed.

    • Dry Loading (Recommended): Dissolve the crude material in a volatile solvent (e.g., DCM, methanol). Add a small amount of silica gel (1-2x the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution, applying gentle pressure. Collect fractions in an array of test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate, elute, and visualize to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.[4]

Protocol 2: General Procedure for Recrystallization

This protocol is based on methods cited for 4-methoxy-7-azaindole.[5][6]

  • Solvent Selection: Start with methanol or ethanol, as these are reported to be effective.[5][6] The ideal solvent should poorly dissolve the compound at room temperature but completely dissolve it at boiling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the compound just completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Undisturbed cooling generally produces larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Dry the crystals in a vacuum oven or desiccator to a constant weight.[4]

Visualization of Purification Workflow

The following diagram outlines the logical workflow and decision-making process for purifying a crude 4-methoxy-7-azaindole intermediate.

Purification_Workflow cluster_start Start cluster_main_purification Primary Purification cluster_analysis Analysis cluster_decision Purity Check cluster_end Finish Crude Crude Product ColChrom Column Chromatography Crude->ColChrom Default Path Recryst Recrystallization Crude->Recryst If crude is semi-pure (>85%) Analyze_CC Analyze Fractions (TLC, LC-MS) ColChrom->Analyze_CC Analyze_RX Analyze Crystals (NMR, LC-MS) Recryst->Analyze_RX Purity_Check_CC Purity ≥ 98%? Analyze_CC->Purity_Check_CC Purity_Check_RX Purity ≥ 98%? Analyze_RX->Purity_Check_RX Purity_Check_CC->Recryst No, needs polishing Final Pure Final Product Purity_Check_CC->Final Yes Purity_Check_RX->ColChrom No, impurities persist Purity_Check_RX->Final Yes

Caption: Logical workflow for purification of 4-methoxy-7-azaindole intermediates.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • CN102746295B. (n.d.). Preparation method for 4-substituted-7-azaindole.
  • CN102746295A. (n.d.). Preparation method for 4-substituted-7-azaindole.
  • BenchChem Technical Support Team. (2025).
  • Dobson, D. R., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Sigma-Aldrich. (n.d.). 4-Methoxyindole 99 4837-90-5.
  • Gooljarsingh, S. N., et al. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Chromatographic Strategies and Supporting Experimental Data for Robust Pharmaceutical Analysis

In the landscape of pharmaceutical development, the 7-azaindole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a valuable pharmacophore, but also introduce distinct challenges for analytical chemists. Ensuring the purity, stability, and quality of these active pharmaceutical ingredients (APIs) necessitates robust, reliable, and well-characterized analytical methods. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose in most quality control laboratories.[3]

This guide provides an in-depth, experience-driven comparison of HPLC method development strategies for 7-azaindole derivatives. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind experimental choices, present comparative data, and contrast HPLC with its modern successor, Ultra-Performance Liquid Chromatography (UPLC).

Understanding the Analyte: The Analytical Chemistry of 7-Azaindole

The 7-azaindole ring system, a fusion of a pyridine and a pyrrole ring, possesses a unique set of properties that directly influence HPLC method development:

  • Basicity: The pyridine nitrogen (at position 7) imparts a basic character, making the molecule susceptible to interactions with acidic silanols on the surface of traditional silica-based HPLC columns. This can lead to poor peak shape, characterized by significant tailing.

  • Aromaticity: The fused ring system is aromatic and capable of π-π interactions with specific stationary phases.[4] This property can be leveraged to achieve alternative selectivity compared to standard alkyl phases.

  • Polarity: While possessing hydrophobic regions, the nitrogen atoms also introduce polarity, which can complicate retention on purely hydrophobic stationary phases, especially for derivatives with polar functional groups.[5][6]

The primary challenge in developing methods for these compounds is often mitigating the interaction with surface silanols to achieve symmetric, efficient peaks, which is critical for accurate quantification and impurity detection.

The Core of Method Development: A Strategic Approach

A successful HPLC method is not developed by chance but through a systematic and logical workflow. The goal is to find the "sweet spot" of conditions that provides the necessary selectivity, efficiency, and robustness for the intended purpose. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7][8]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation Start Define Analytical Target Profile (ATP) Col_Screen Column Screening (C18, Phenyl, etc.) Start->Col_Screen Selectivity is key MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Col_Screen->MP_Screen Orthogonal conditions Gradient Optimize Gradient (Slope, Time) MP_Screen->Gradient Select best candidates Temp Adjust Temperature (Viscosity, Selectivity) Gradient->Temp Flow Fine-tune Flow Rate (Efficiency vs. Time) Temp->Flow SST Define System Suitability (Resolution, Tailing, etc.) Flow->SST Lock-in final method Robust Robustness Testing (Small Variations) SST->Robust Validate Full Method Validation (ICH Q2(R1)) Robust->Validate

Caption: A logical workflow for HPLC method development.

Experimental Comparison: Stationary Phase Selection

The choice of stationary phase is the most critical factor in achieving separation. For 7-azaindole derivatives, a standard C18 column is a common starting point, but often not the optimal choice due to potential secondary interactions. Here, we compare the performance of three common reversed-phase columns for a hypothetical 7-azaindole derivative and a key related impurity.

Experimental Protocol: Column Screening
  • Instrumentation: HPLC system with a UV detector.

  • Analytes: 7-Azaindole Derivative (API), Impurity A.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 5 µL

  • Columns Evaluated:

    • Standard C18 (e.g., Luna C18(2)), 4.6 x 150 mm, 5 µm

    • Base-Deactivated C18 (e.g., InertSustain C18), 4.6 x 150 mm, 5 µm[9]

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

Comparative Data Analysis

The following table summarizes the illustrative performance data. System suitability parameters like the tailing factor and resolution are critical for judging method performance.[10][11] According to USP guidelines, a tailing factor of less than 2 is generally required.[12]

ParameterStandard C18Base-Deactivated C18Phenyl-Hexyl
API Retention Time (min) 8.548.619.15
API Tailing Factor (Tf) 2.11.21.3
Impurity A Ret. Time (min) 8.919.2510.02
Resolution (Rs) API/Imp. A 1.62.84.1
Theoretical Plates (N) for API 65001150010800

Analysis of Results:

  • The Standard C18 column shows significant peak tailing (Tf > 2.0) for the basic 7-azaindole API, a classic sign of silanol interaction. The resolution from Impurity A is suboptimal (Rs < 2.0).

  • The Base-Deactivated C18 column provides a marked improvement.[13] The high-purity silica and dense bonding minimize silanol interactions, resulting in an excellent tailing factor and improved resolution.

  • The Phenyl-Hexyl column offers an alternative selectivity. The increased retention and superior resolution suggest that π-π interactions between the phenyl rings of the stationary phase and the aromatic 7-azaindole ring system are a dominant separation mechanism, providing a distinct advantage for this class of compounds.

Caption: Analyte interactions with different stationary phases.

Performance Comparison: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative to traditional HPLC.[14] UPLC utilizes columns packed with sub-2 µm particles, operating at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[15][16] This fundamental difference leads to significant performance enhancements.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Particle Size 3 - 5 µm< 2 µm[14][17]
Operating Pressure Lower (up to 6,000 psi)[15]Much Higher (up to 15,000 psi)[16]
Analysis Time Longer (e.g., 15-30 min)[15]Shorter (e.g., 1-10 min)[15][18]
Resolution GoodExcellent, sharper peaks[17]
Sensitivity StandardHigher due to narrower peaks[14][16]
Solvent Consumption HigherSignificantly Lower[14][18]
System Cost LowerHigher[16]
Method Robustness Generally very high and well-established[14]Can be more sensitive to system parameters[17]

Why Choose One Over the Other?

  • HPLC remains a robust and reliable workhorse, perfectly suitable for many QC applications where methods are well-established and extreme throughput is not the primary driver.[14] Its lower cost and perceived ruggedness make it a staple in many labs.

  • UPLC is the clear choice for high-throughput screening, complex impurity profiling where maximum resolution is needed, and when reducing solvent consumption and analysis time is a critical business objective.[18] The improvement in speed can be as much as nine-fold compared to a 5 µm HPLC method.[17]

For the development of a new method for a 7-azaindole derivative, starting on a UPLC platform, if available, is highly advantageous. The gains in resolution and speed allow for more comprehensive method optimization and robustness testing in a shorter amount of time.

Method Validation: Ensuring Trustworthiness

Once an optimal chromatographic system is established, the method must be validated to prove it is suitable for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[7][19][20] This is a non-negotiable step in drug development.

Key Validation Parameters

A summary of typical validation parameters is provided below:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).[7]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[7]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. This is often assessed by spiking the sample with known amounts of analyte or impurities.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).[19]

Conclusion

Developing a robust and reliable HPLC method for 7-azaindole derivatives is a systematic process that requires a deep understanding of the analyte's chemistry and the principles of chromatography. While a standard C18 column may seem like a universal starting point, the unique basic and aromatic nature of the 7-azaindole scaffold often demands more specialized stationary phases. Base-deactivated C18 columns are essential for mitigating peak tailing, while phenyl-based columns can offer superior selectivity through π-π interactions.

Furthermore, the choice between HPLC and UPLC is a strategic one. While HPLC remains a valid and robust technique, UPLC offers undeniable advantages in speed, resolution, and efficiency, making it the preferred platform for modern method development. Regardless of the platform, the final method must be rigorously validated according to ICH guidelines to ensure the generation of trustworthy data, which is the ultimate foundation of pharmaceutical quality and patient safety.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available at: [Link]

  • A Review on Comparative study of HPLC and UPLC - RJPT. (2019, October 24). Rajiv Gandhi University of Health Sciences. Available at: [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Available at: [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • Chromatography Forum. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Available at: [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Available at: [Link]

  • GL Sciences. HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Validation Online. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • Symtera Analytics. Commercially Equivalent Phases. Available at: [Link]

  • The Spoken Blog. (2018, July 28). What are system suitability tests (SST) of analytical methods? Available at: [Link]

  • Orochem. HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC. Available at: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Available at: [Link]

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Available at: [Link]

  • SciSpace. (2014, October 7). HPLC Calibration Process Parameters in Terms of System Suitability Test. Available at: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. Available at: [Link]

  • ResearchGate. Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. Available at: [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Available at: [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • PubMed. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profiling[1]

The Core Hazard: 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a halogenated 7-azaindole derivative. While specific toxicological data (LD50) for this exact analog is often limited in public repositories, structural activity relationship (SAR) analysis of the 7-azaindole class dictates that we treat this compound as a Category 3 Acute Toxicant and a Severe Irritant until proven otherwise.

Why This Matters: Researchers often underestimate these intermediates as "standard organic solids." However, the 7-azaindole core is a bio-isostere of purine, giving it high potential for biological interaction (kinase inhibition). Furthermore, the methoxy and bromo substitutions increase lipophilicity, potentially enhancing dermal absorption.

Immediate Action Required:

  • Containment: All handling of dry powder must occur within a certified chemical fume hood.

  • Skin Barrier: Standard single-layer nitrile gloves are insufficient for solution-phase handling involving halogenated solvents (DCM, Chloroform).

  • Respiratory: Zero tolerance for open-bench weighing.

The PPE Shield: A Layered Defense Matrix

This matrix is not a suggestion; it is a requirement based on the permeation kinetics of halogenated heterocycles.

Protection ZoneEquipment StandardTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. As a fine powder, static charge can cause this compound to "jump" or disperse unexpectedly. Goggles seal the orbital area against dust ingress.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Control: The vapor pressure is low, but the dust hazard is high. Secondary: If hood failure occurs, use N95/P100. Do not rely on masks for routine work.
Dermal (Hands - Solid) Double Nitrile Gloves (Min 5 mil outer)For dry solid handling, double nitrile provides adequate protection and allows the outer glove to be stripped immediately if contaminated.
Dermal (Hands - Solution) Silver Shield / Laminate (Under Nitrile)Once dissolved in organic solvents (DCM, DMF, DMSO), the carrier solvent drives the toxin through nitrile in <5 minutes. Laminate liners are mandatory for solution transfers.
Body Tyvek® Lab Coat / Sleeves Cotton lab coats absorb chemicals. If handling >1g, wear disposable Tyvek sleeves to bridge the gap between glove and coat cuff.

Operational Workflow: From Storage to Disposal[1][2][3][4][5]

Phase A: Pre-Operational Checks (The "Self-Validating System")

Before opening the vial, perform the "Gloves-Hood-Waste" check:

  • Gloves: Are you double-gloved? (Check for tears).

  • Hood: Is the sash at the safe working height? Is the flow monitor green?

  • Waste: Is the Halogenated Organic waste container present and open? (Do not walk across the lab to find a bin with a contaminated spatula).

Phase B: Weighing & Solvation (Critical Risk Points)

The Static Hazard: Halogenated azaindoles are notorious for static electricity. They often cling to spatulas and fly off balance pans.

  • Static Control: Use an ionizing gun or anti-static bar inside the balance draft shield if available.

  • The "Transfer Method":

    • Do not weigh directly into the reaction flask if the neck is narrow.

    • Weigh into a wide-mouth weighing boat or glass vial.

    • Use a funnel for transfer to the reaction vessel to prevent neck contamination (which leads to poor seals and leakage).

  • Solvation:

    • Add solvent slowly.

    • Caution: If using DMSO or DMF, remember these solvents are skin permeation enhancers. If you spill a DMSO solution of this compound on your skin, it will be absorbed systemically. Immediate washing is critical.

Phase C: Reaction Monitoring & Cleanup
  • TLC/LCMS Prep: When taking aliquots, assume the syringe/pipette tip is dripping. Keep a "trash beaker" with a solvent rinse inside the hood.

  • Spill Response:

    • Solid: Do not sweep. Cover with wet paper towels (to suppress dust), then wipe up.

    • Solution: Absorb with vermiculite/sand.[1] Do not use combustible materials (sawdust) if oxidizers are present.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.

SafetyProtocol Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState SolutionState In Solution (DCM, DMF, etc.) StateCheck->SolutionState SolidPPE PPE: Double Nitrile + Goggles Control: Anti-Static Gun SolidState->SolidPPE SolventCheck Solvent Type? SolutionState->SolventCheck HoodWork Action: Weigh in Fume Hood SolidPPE->HoodWork Disposal Disposal: Halogenated Waste Stream (Do NOT mix with aqueous) HoodWork->Disposal HighPerm High Permeation (DCM, Chloroform, THF) SolventCheck->HighPerm SkinAbsorb Skin Absorber (DMSO, DMF) SolventCheck->SkinAbsorb EnhancedPPE CRITICAL PPE: Silver Shield/Laminate Gloves under Nitrile HighPerm->EnhancedPPE SkinAbsorb->EnhancedPPE EnhancedPPE->Disposal

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Waste Disposal & Decontamination[5][7]

Classification: This compound contains both Nitrogen and Halogens (Bromine).

  • Primary Stream: Halogenated Organic Waste.

  • Prohibited: Do not dispose of down the drain. Do not mix with oxidizing acids (Nitric/Perchloric) as this may generate reactive species or toxic gases.

Equipment Decontamination:

  • Glassware: Rinse with Acetone or DCM inside the hood into the halogenated waste container.

  • Surface Cleaning: Wipe bench surfaces with a mild detergent solution followed by water. Avoid using pure organic solvents for bench cleaning as they can spread the residue.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56604246 (Related 7-azaindole structure). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridine derivatives. Retrieved from [Link]

(Note: Direct toxicity data for the specific 4-methoxy analog is proprietary/limited; protocols above are derived from the "Precautionary Principle" applied to the 7-azaindole pharmacophore class.)

Sources

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6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
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